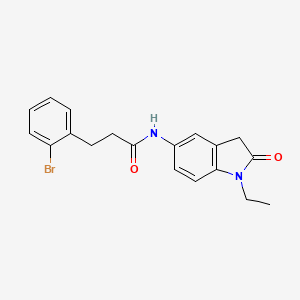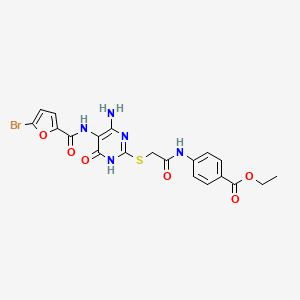
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is an intriguing organic compound known for its multifaceted applications in both scientific research and industrial applications. This compound, characterized by its complex molecular structure, combines elements of amides, pyrimidines, and benzoates, making it a versatile candidate for numerous chemical reactions and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl intermediate:
Starting with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid.
Aminolysis with 4-amino-6-oxo-pyrimidine leads to the formation of the desired intermediate.
Attachment of thioacetamido group:
The intermediate undergoes a thioacetylation reaction under mild conditions using thioacetic acid or related derivatives.
Final esterification:
The resulting compound is then reacted with ethyl benzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: In industrial settings, the production processes are scaled up with optimizations for cost-effectiveness and yield maximization. Continuous flow reactors, controlled temperatures, and advanced purification techniques are employed to ensure high purity and consistency.
化学反応の分析
Types of Reactions:
Oxidation:
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo oxidation reactions, primarily at the furan ring or sulfur atoms, leading to sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions can target the nitro group, yielding amines, or reduce the carbonyl groups to alcohols.
Substitution:
The compound can undergo nucleophilic substitution reactions, especially at the bromine or amino groups.
Common Reagents and Conditions:
Oxidation: Use of hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation products include sulfoxides and sulfones.
Reduction products can be primary amines or alcohols.
Substitution products vary based on the nucleophile used.
科学的研究の応用
Chemistry:
Used in synthetic organic chemistry as an intermediate for the preparation of more complex molecules.
Biology:
Investigated for its potential role in inhibiting specific biological pathways.
Medicine:
Studied for its potential therapeutic effects, including antiviral and anticancer properties due to its unique structure and activity profile.
Industry:
Used in the manufacture of specialty chemicals and pharmaceuticals.
作用機序
The biological activity of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is primarily attributed to its ability to interact with nucleic acids and proteins. The pyrimidine ring is a known pharmacophore for many bioactive compounds, allowing it to inhibit enzymes or disrupt molecular pathways critical for disease progression.
Molecular Targets and Pathways:
Inhibition of DNA and RNA polymerases.
Interference with cellular signal transduction pathways.
Modulation of protein synthesis mechanisms.
類似化合物との比較
4-Amino-5-(2-carboxyphenyl)-6-oxopyrimidine: Shares the pyrimidine core but lacks the furan and bromine components.
Ethyl 4-aminobenzoate: While structurally simpler, offers similar ester and amino functionalities.
5-Bromofuran-2-carboxylic acid: A closer analog lacking the pyrimidine and benzoate groups.
Uniqueness: Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate stands out due to its multifaceted functional groups, which confer a unique set of reactivity and biological interactions
特性
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O6S/c1-2-31-19(30)10-3-5-11(6-4-10)23-14(27)9-33-20-25-16(22)15(18(29)26-20)24-17(28)12-7-8-13(21)32-12/h3-8H,2,9H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIKYKQQKDLEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
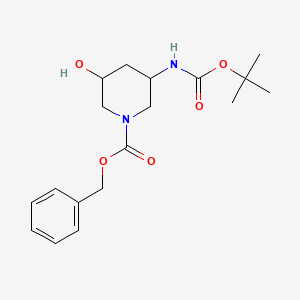

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
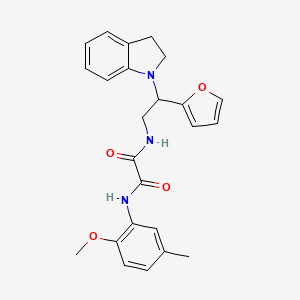

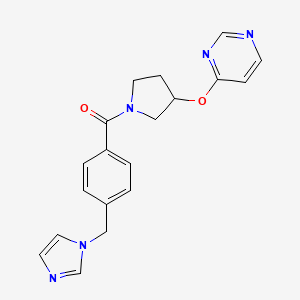
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
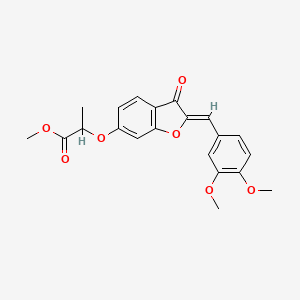
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2409633.png)
![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)
